Scandium Oxide Nanopowder

Description

Properties

IUPAC Name |

oxo(oxoscandiooxy)scandium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Sc | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXGAEYDKFCVMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

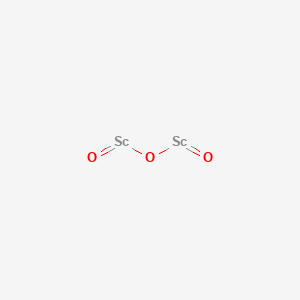

O=[Sc]O[Sc]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Sc2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051224 | |

| Record name | Scandium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.910 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12060-08-1 | |

| Record name | Scandium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Process Overview

Chemical precipitation dominates industrial-scale Sc₂O₃ production due to its scalability and cost-effectiveness. The patented method outlined in CN108408757B exemplifies this approach, involving three stages: (1) dissolution of scandium precursors, (2) pH-controlled precipitation, and (3) calcination. High-purity scandium oxide or soluble salts (e.g., ScCl₃, Sc(NO₃)₃) are dissolved in mineral acids, followed by the addition of ammonium citrate and oxalate as complexing agents. Adjusting the pH to 6–10 stabilizes the scandium ions in solution, while subsequent acidification (pH 1–5) induces precipitation of a scandium oxalate intermediate.

Critical Parameters and Outcomes

-

Precursor Selection : Scandium chloride (ScCl₃) and nitrate (Sc(NO₃)₃) yield higher purity (>99.99%) compared to sulfate-based precursors, which introduce residual sulfur impurities.

-

Dispersant Efficacy : Polyethylene glycol (PEG6000) at 0.1–5 wt% of Sc reduces agglomeration, achieving a D₅₀ (median particle size) of 0.8–2 µm.

-

Calcination Dynamics : Thermal decomposition at 550–750°C for 1–2 hours converts scandium oxalate to Sc₂O₃, with higher temperatures (>700°C) favoring octahedral crystal growth (Fig. 1).

Table 1: Sc₂O₃ Nanopowder Properties via Chemical Precipitation

| Precursor | Purity (wt%) | D₁₀ (µm) | D₅₀ (µm) | D₉₀ (µm) | Morphology |

|---|---|---|---|---|---|

| ScCl₃ | 99.997 | 1.16 | 1.85 | 2.65 | Octahedral |

| Sc(NO₃)₃ | 99.995 | 0.75 | 1.50 | 2.10 | Spherical |

| Sc₂(SO₄)₃ | 99.980 | 2.30 | 3.20 | 4.50 | Irregular agglomerates |

Sol-Gel Synthesis: Tailoring Nanoparticle Size via pH and Reflux

Methodology and Mechanism

The sol-gel route, detailed in Scientific.net’s study, begins with hydrolyzing ScCl₃·xH₂O in aqueous solution to form ScOOH colloids. Gelation is governed by pH and reflux time, with subsequent drying and calcination producing Sc₂O₃ nanopowders. At pH 4–6, Sc³⁺ ions hydrolyze to form Sc(OH)₃⁺ complexes, which condense into ScOOH nanoparticles. Prolonged reflux (6–24 hours) facilitates Ostwald ripening, enlarging particle sizes from 40 nm to 1 µm.

Impact of Synthesis Conditions

-

pH Modulation : Lower pH (4–6) yields smaller nanoparticles (40–200 nm), while neutral to alkaline conditions (pH 7–9) promote growth to 500–1,000 nm.

-

Thermal Transformation : Differential scanning calorimetry (DSC) reveals that ScOOH → Sc₂O₃ conversion occurs at 400–600°C, with smaller nanoparticles exhibiting lower transition temperatures due to surface energy effects.

Table 2: Sc₂O₃ Nanopowder Characteristics via Sol-Gel

| Reflux Time (h) | pH | ScOOH Size (nm) | Sc₂O₃ Size (nm) | Crystallinity (%) |

|---|---|---|---|---|

| 6 | 4 | 40 | 50 | 85 |

| 12 | 6 | 120 | 150 | 92 |

| 24 | 8 | 800 | 1,000 | 98 |

Hydrothermal Synthesis: Morphological Control via Base Selection

Framework and Experimental Design

Hydrothermal methods leverage high-pressure, high-temperature conditions (180°C, 18 hours) to crystallize Sc₂O₃ from ScCl₃ solutions. The choice of base (NaOH, NH₄OH, KOH) critically determines phase composition and morphology:

Structural and Textural Analysis

Table 3: Hydrothermal Sc₂O₃ Nanopowder Properties

| Base | Concentration | Product Phase | Morphology | Surface Area (m²/g) |

|---|---|---|---|---|

| NaOH | 0.1 mol/L | α-ScOOH | Nanorods (50×500 nm) | 80 |

| NaOH | 5 mol/L | Sc(OH)₃ | Cubes (1–2 µm) | 30 |

| NH₄OH | pH 12 | γ-ScOOH | Plates (200 nm) | 120 |

Comparative Analysis of Synthesis Techniques

Purity and Scalability

Chemical precipitation achieves the highest purity (99.99–99.997%) suitable for nuclear applications but requires rigorous impurity control during calcination. Sol-gel offers superior size tunability (40–1,000 nm) for optical ceramics, albeit with lower yields due to gelation inefficiencies. Hydrothermal synthesis excels in morphological diversity but faces challenges in scaling up autoclave-based reactions.

Economic and Environmental Considerations

-

Chemical Precipitation : Low energy consumption (~600°C calcination) but generates acidic wastewater requiring neutralization.

-

Sol-Gel : High solvent usage (water/ethanol) increases costs, though non-toxic byproducts enhance environmental compatibility.

-

Hydrothermal : Energy-intensive (180°C, 18 h) but minimizes post-synthesis processing .

Chemical Reactions Analysis

Reactions with Acids

Scandium oxide nanopowder reacts with strong mineral acids under heating to form hydrated scandium salts:

Example Reaction with HCl:

Anhydrous ScCl₃ is obtained by drying with NH₄Cl to avoid oxychloride byproducts .

Reactions with Alkalis

Scandium oxide forms scandate salts in strongly alkaline solutions, distinguishing it from heavier rare earth oxides:

Reaction with KOH:

-

Applications: Precursor for scandium-containing ceramics and catalysts.

Thermal Decomposition Pathways

Nanopowder synthesis often involves thermal decomposition of intermediate compounds:

| Precursor | Decomposition Temperature | Product | Particle Size (nm) |

|---|---|---|---|

| ScOOH (sol-gel) | 550–750°C | Sc₂O₃ nanopowder | 20–80 |

| Sc₂(C₂O₄)₃·nH₂O | 550–750°C | Sc₂O₃ nanopowder | <40 |

Key Process:

-

Sol-gel-derived ScOOH converts to Sc₂O₃ at 550°C with retained nanoparticulate morphology .

-

Oxalate precursors yield high-purity (>99.99%) Sc₂O₃ with D₅₀ <40 µm after calcination .

Reduction to Metallic Scandium

Industrial metallic scandium production involves a two-step reduction:

-

Fluorination:

-

Metallothermic Reduction:

Reactivity in Thin Films and Coatings

This compound is utilized in vapor deposition processes:

Scientific Research Applications

Optical Coatings

Application Overview : Scandium oxide nanoparticles are extensively used in optical coatings for lenses and mirrors. Their ability to enhance durability and provide anti-reflective properties makes them ideal for high-performance optical devices.

Case Study : Research indicates that Sc₂O₃ coatings improve the performance of optical components by reducing reflection losses and increasing transmission efficiency. This is particularly beneficial in applications involving lasers and high-intensity light sources .

Catalysis

Application Overview : Scandium oxide exhibits remarkable catalytic properties, making it suitable for various chemical reactions, including those in organic synthesis and petrochemical refining.

Case Study : A study demonstrated that Sc₂O₃ nanoparticles can enhance the efficiency of catalysts used in solid oxide fuel cells (SOFCs), improving the conversion rates of fuels to electricity . The high surface area of these nanoparticles contributes to their effectiveness in catalyzing reactions.

Biomedical Applications

Application Overview : The biocompatibility of scandium oxide nanoparticles allows their use in biomedical imaging and drug delivery systems.

Case Study : Researchers have explored the functionalization of Sc₂O₃ nanoparticles with biomolecules for targeted drug delivery. Their luminescent properties enable tracking within biological systems, enhancing imaging techniques .

Alloying Agent

Application Overview : Scandium oxide is used as an alloying agent in aluminum alloys to improve mechanical properties such as strength and corrosion resistance.

Case Study : In aerospace applications, aluminum-scandium alloys have shown significant improvements in performance metrics, including weight reduction while maintaining structural integrity .

Energy Storage

Application Overview : Scandium oxide nanoparticles are being investigated for their role in enhancing the performance of energy storage devices like lithium-ion batteries and supercapacitors.

Case Study : Research indicates that incorporating Sc₂O₃ into battery materials can improve charge-discharge rates and overall energy density, making them more efficient for commercial applications .

Water Treatment

Application Overview : The catalytic properties of scandium oxide nanoparticles make them effective in water treatment processes, particularly for removing contaminants.

Case Study : Studies have shown that Sc₂O₃ can catalyze the breakdown of organic pollutants and adsorb heavy metal ions from wastewater, thus contributing to environmental remediation efforts .

Nanoelectronics

Application Overview : Due to their unique electronic properties, scandium oxide nanoparticles are being explored for applications in nanoelectronics.

Case Study : Potential uses include the development of nanoscale transistors and sensors, which could lead to advancements in miniaturized electronic devices .

Summary Table of Applications

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Optical Coatings | Enhanced durability, anti-reflective properties | Laser optics, high-performance lenses |

| Catalysis | Improved reaction efficiency | Solid oxide fuel cells |

| Biomedical Applications | Biocompatibility, imaging capabilities | Targeted drug delivery systems |

| Alloying Agent | Increased strength and corrosion resistance | Aerospace aluminum alloys |

| Energy Storage | Enhanced charge-discharge rates | Lithium-ion batteries |

| Water Treatment | Effective contaminant removal | Wastewater treatment processes |

| Nanoelectronics | Unique electronic properties | Nanoscale transistors and sensors |

Mechanism of Action

The mechanism by which Scandium Oxide Nanopowder exerts its effects is primarily through its high surface area and unique electronic properties . These properties allow it to act as an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the regulation of oxygen concentration on the surface of the particles, which enhances their catalytic activity .

Comparison with Similar Compounds

Photocatalytic Activity

- Zirconium Oxide (ZrO₂): ZrO₂ nanopowders doped with silver (1% and 5% Ag) exhibit photocatalytic properties under UV light. ZrO₂-1% Ag demonstrates superior activity due to its larger surface area (e.g., 120 m²/g vs. 90 m²/g for ZrO₂-5% Ag), enabling efficient electron-hole pair generation .

- Bismuth Oxide (Bi₂O₃): Annealed Bi₂O₃ nanopowders (samples S0 and S300) show enhanced photocatalytic performance at 300 μg/ml, attributed to defect reduction and silver coating during synthesis .

Biological Activity

Scandium oxide (Sc₂O₃) nanopowder has garnered interest in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of scandium oxide nanopowder, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

Properties of this compound

Scandium oxide is a high-melting refractory oxide with a molecular weight of 137.91 g/mol and a density of 3.86 g/cm³. It is typically produced in nanopowder form, which enhances its surface area and reactivity compared to bulk materials. The particle size can be customized, often being less than 40 µm for specific applications .

| Property | Value |

|---|---|

| Molecular Weight | 137.91 g/mol |

| Density | 3.86 g/cm³ |

| Melting Point | 2485 °C |

| Purity | 99.999% |

| Typical Particle Size | <40 µm |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of metal oxide nanoparticles (MO-NPs), including scandium oxide. The mechanism of action is believed to involve the interaction of nanoparticles with bacterial cell membranes, leading to mechanical disruption and loss of membrane integrity, which ultimately results in cell lysis .

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of various metal oxides, including scandium oxide, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, comparable to other well-known antibacterial agents like zinc oxide .

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Results :

- Scandium oxide showed a reduction in viable cell counts after exposure, demonstrating its potential as an antibacterial agent.

Cytotoxicity Studies

While the antibacterial properties are promising, it is essential to evaluate the cytotoxic effects of scandium oxide nanoparticles on human cells. A study assessed the cytotoxicity of Sc₂O₃ on human fibroblast cells and found that at lower concentrations, there was minimal cytotoxicity observed. However, higher concentrations led to increased cell death, indicating a dose-dependent relationship .

Cytotoxicity Data Summary

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 60 |

| 200 | 30 |

Potential Therapeutic Applications

Given its biological activity, this compound has potential applications in various therapeutic areas:

- Bone Regeneration : Sc₂O₃ is being explored for use in bone regeneration due to its biocompatibility and ability to promote osteoblast activity.

- Drug Delivery Systems : The unique properties of scandium oxide nanoparticles make them suitable candidates for drug delivery systems where controlled release and targeted delivery are critical.

- Antimicrobial Coatings : Incorporating scandium oxide into coatings for medical devices could enhance their resistance to bacterial colonization.

Q & A

Basic Research Questions

Q. What synthesis methods are most effective for producing Scandium Oxide Nanopowder with controlled particle size and morphology?

- Methodological Answer : Sol-gel synthesis and hydrothermal methods are widely used. For sol-gel, scandium precursors (e.g., scandium nitrate) are hydrolyzed in acidic conditions, followed by calcination at 600–800°C to form crystalline Sc₂O₃ nanopowder. Hydrothermal synthesis allows finer control over particle size (e.g., 20–50 nm) by adjusting pH, temperature (150–200°C), and reaction time. Precipitation methods using ammonia or urea also yield high-purity nanopowder but may require post-synthesis annealing .

- Key Parameters : Precursor concentration, calcination temperature, and reaction time directly influence crystallinity and agglomeration.

Q. Which characterization techniques are critical for validating this compound properties?

- Methodological Answer :

- XRD : Confirms crystallinity and phase purity (e.g., cubic Sc₂O₃ structure) .

- SEM/TEM : Reveals particle morphology (e.g., spherical or irregular shapes) and size distribution .

- BET Analysis : Measures surface area (typically 30–100 m²/g for nanopowders), crucial for catalytic applications .

- FTIR/EDS : Identifies functional groups and elemental composition, ensuring minimal impurities .

Q. How does this compound’s high melting point (2480°C) influence its experimental handling?

- Methodological Answer : High thermal stability makes it suitable for high-temperature applications (e.g., ceramic coatings). Researchers must use inert atmospheres (argon/nitrogen) during sintering to prevent oxidation. Crucible materials (e.g., tungsten or alumina) should resist reaction with Sc₂O₃ at extreme temperatures .

Advanced Research Questions

Q. How can conflicting data on the catalytic activity of this compound be resolved?

- Methodological Answer : Discrepancies often arise from variations in synthesis conditions (e.g., calcination temperature affecting surface defects) or testing environments (e.g., gas composition in catalysis). To address this:

- Controlled Replication : Reproduce experiments using identical synthesis parameters and characterization protocols .

- Surface Analysis : Use XPS to quantify oxygen vacancies, which directly impact catalytic efficiency .

- Statistical Validation : Apply multivariate analysis to isolate variables (e.g., pH, precursor type) contributing to performance differences .

Q. What experimental design principles optimize this compound for optoelectronic applications?

- Methodological Answer :

- Doping Strategies : Incorporate rare-earth ions (e.g., Eu³+ or Tb³+) via co-precipitation to enhance luminescence. Monitor dopant concentration (1–5 mol%) to avoid quenching effects .

- Thin-Film Deposition : Use pulsed laser deposition (PLD) or sputtering to achieve uniform films. Optimize substrate temperature (300–500°C) and oxygen partial pressure for stoichiometric control .

- Performance Testing : Evaluate photoluminescence intensity and carrier mobility under controlled humidity to assess environmental stability .

Q. How can researchers ensure reproducibility in this compound synthesis across labs?

- Methodological Answer :

- Protocol Standardization : Publish detailed synthesis parameters (e.g., stirring rate, drying time) using frameworks like MIAPE (Minimum Information About a Nanoparticle Experiment) .

- Inter-Lab Collaboration : Share raw data (e.g., XRD spectra, SEM images) via open-access repositories to benchmark results .

- Error Analysis : Quantify uncertainties in particle size measurements using dynamic light scattering (DLS) and report confidence intervals .

Data Contradiction and Analysis

Q. Why do studies report varying surface area values for this compound synthesized via sol-gel methods?

- Methodological Answer : Surface area discrepancies stem from:

- Precursor Purity : Impurities (e.g., residual nitrate ions) can alter gel formation and pore structure .

- Calcination Ramp Rate : Faster heating rates (>5°C/min) may collapse mesopores, reducing surface area .

- Post-Synthesis Grinding : Mechanical agitation can induce particle agglomeration, skewing BET results .

Methodological Best Practices

Q. What criteria should guide the selection of this compound for biomedical research?

- Methodological Answer :

- Biocompatibility Testing : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) to ensure low toxicity .

- Surface Functionalization : Modify surfaces with PEG or silica coatings to enhance dispersibility in physiological media .

- Sterilization Protocols : Use autoclaving (121°C, 15 psi) or UV irradiation, avoiding gamma radiation to prevent structural defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.